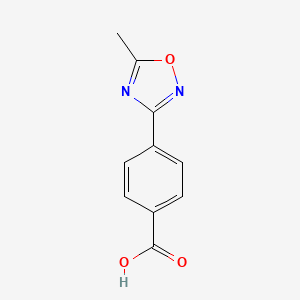

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-11-9(12-15-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKAUYQBZSOHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427807 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95124-68-8 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive, research-level overview of the synthetic pathways to this compound. The 1,2,4-oxadiazole heterocycle is a cornerstone motif in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties. This document is tailored for researchers, chemists, and drug development professionals, offering a deep dive into the prevalent synthetic strategies, mechanistic underpinnings, detailed experimental protocols, and optimization insights. Our primary focus is the robust and widely adopted amidoxime-based route, which offers versatility and efficiency.

Strategic Overview: Retrosynthetic Analysis

A logical approach to devising the synthesis of this compound begins with a retrosynthetic disconnection. The core of the molecule is the 3,5-disubstituted 1,2,4-oxadiazole ring. The most reliable and common method for constructing this heterocycle is the condensation and subsequent cyclodehydration of an amidoxime and a carboxylic acid derivative.[1][2]

This leads to the following disconnection:

-

The C3-substituent (4-carboxyphenyl group) originates from a benzamidoxime derivative.

-

The C5-substituent (methyl group) originates from acetic acid or its activated form (e.g., acetyl chloride, acetic anhydride).

This analysis identifies two key synthons: 4-carbamimidoylbenzoic acid (or its N-hydroxy equivalent, the amidoxime) and an acetylating agent . Our forward synthesis will therefore focus on the preparation of the amidoxime precursor followed by its reaction to form the target heterocycle.

Caption: Retrosynthetic analysis of the target molecule.

The Core Synthesis Pathway: From Nitrile to Oxadiazole

The most field-proven pathway involves a two-step sequence starting from commercially available 4-cyanobenzoic acid. This method is reliable, scalable, and utilizes well-understood chemical transformations.[3]

The overall transformation consists of:

-

Amidoxime Formation: Conversion of the nitrile group of 4-cyanobenzoic acid into an N'-hydroxy-benzimidamide (benzamidoxime) moiety.

-

Acylation and Cyclodehydration: Reaction of the resulting amidoxime with an acetylating agent to form an O-acylamidoxime intermediate, which undergoes intramolecular cyclization to yield the 1,2,4-oxadiazole ring.[4]

Caption: The two-step synthesis workflow.

Mechanistic Causality: Why This Pathway Works

-

Step 1: Amidoxime Formation: The reaction of a nitrile with hydroxylamine is a standard and efficient method for producing amidoximes.[5] The nitrile carbon is electrophilic and readily attacked by the nucleophilic nitrogen of hydroxylamine. A base is required to liberate the free hydroxylamine from its salt (e.g., hydroxylamine hydrochloride) and to facilitate the proton transfers during the addition.

-

Step 2: Acylation and Cyclization: The formation of the 1,2,4-oxadiazole ring proceeds via a critical O-acylamidoxime intermediate.[4] The amidoxime has two nucleophilic sites: the amino nitrogen (-NH₂) and the oxime oxygen (-OH). Acylation preferentially occurs on the more nucleophilic oxime oxygen. The subsequent cyclization is an intramolecular nucleophilic attack by the nitrogen of the amidoxime onto the carbonyl carbon of the ester group. This is followed by dehydration, which is often promoted by heat or a mild acid/base, to yield the stable aromatic oxadiazole ring. This thermal elimination of water is the thermodynamic driving force for the reaction.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and represent a self-validating system, including in-process checks and purification steps.[3][4][6]

Protocol 1: Synthesis of 4-(N'-Hydroxycarbamimidoyl)benzoic Acid (Amidoxime Intermediate)

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-cyanobenzoic acid (10.0 g, 68.0 mmol) in a mixture of ethanol (100 mL) and water (25 mL).

-

Addition of Reagents: Add potassium carbonate (14.1 g, 102 mmol, 1.5 eq) and hydroxylamine hydrochloride (7.1 g, 102 mmol, 1.5 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours.

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane with a few drops of acetic acid) by observing the disappearance of the starting material spot.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. Carefully acidify the filtrate to pH 5-6 with 2M hydrochloric acid. A white precipitate will form.

-

Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry under vacuum at 50 °C to yield the title amidoxime as a white solid.

Protocol 2: Synthesis of this compound

-

Reagent Setup: In a 100 mL round-bottom flask, suspend the dried 4-(N'-hydroxycarbamimidoyl)benzoic acid (5.0 g, 27.7 mmol) from the previous step in pyridine (30 mL). Note: Pyridine acts as both the solvent and an acid scavenger.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (3.4 g, 33.3 mmol, 1.2 eq) dropwise over 15 minutes, ensuring the internal temperature remains below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. This step forms the O-acylamidoxime intermediate.

-

Cyclization: Heat the reaction mixture to 100 °C and maintain this temperature for 3-4 hours to effect the cyclodehydration.

-

Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the formation of the product and consumption of the intermediate.

-

Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 mL of ice-cold 2M hydrochloric acid with stirring. A precipitate will form.

-

Isolation and Purification: Stir the suspension for 30 minutes, then collect the crude product by vacuum filtration. Wash the solid with cold water (3 x 50 mL). To purify, recrystallize the crude solid from an ethanol/water mixture to afford this compound as a crystalline white solid.

Alternative Synthetic Strategy: One-Pot Condensation

For process efficiency, a one-pot synthesis can be employed, avoiding the isolation of the O-acylamidoxime intermediate. This approach relies on peptide coupling agents to activate the carboxylic acid (acetic acid) for direct reaction with the amidoxime, followed by in-situ cyclization.[6][7]

| Reagent System | Solvent | Temperature | Typical Yield | Reference |

| EDC / HOBt | DMF / THF | RT to 80 °C | Good to High | [6] |

| HBTU / DIEA | DMF | RT to 100 °C | Good to High | [7] |

| CDI | DMSO | Room Temp | Moderate to Good | [4] |

| PS-Carbodiimide | THF | 150 °C (Microwave) | High | [7] |

Causality behind Reagent Choice:

-

EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): This is a classic peptide coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and efficiently acylates the amidoxime.[6]

-

Microwave Heating: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently promoting the thermal cyclodehydration step.[7]

Characterization and Quality Control

Confirmation of the final product's identity and purity is critical. The following data are expected for this compound:

-

¹H NMR: Protons on the benzoic acid ring will appear in the aromatic region (~7.8-8.2 ppm) as two doublets. The carboxylic acid proton will be a broad singlet at a downfield shift (>12 ppm). The methyl protons on the oxadiazole ring will appear as a sharp singlet around 2.6 ppm.

-

¹³C NMR: The spectrum will show distinct signals for the carboxylic acid carbonyl (~167 ppm), the two carbons of the oxadiazole ring (~165 ppm and ~175 ppm), the aromatic carbons, and the methyl carbon (~11-15 ppm).

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₈N₂O₃, M.W. = 204.18 g/mol ) should be observed.

-

Infrared (IR) Spectroscopy: Key stretches include C=O (carboxylic acid), C=N (oxadiazole), and broad O-H (carboxylic acid dimer).

Conclusion

The synthesis of this compound is most reliably achieved via a two-step process starting from 4-cyanobenzoic acid. This pathway, involving the formation and subsequent acylation/cyclization of a 4-carboxybenzamidoxime intermediate, is robust, high-yielding, and mechanistically well-understood. For streamlined production, one-pot methodologies utilizing modern coupling agents and microwave assistance offer compelling alternatives. This guide provides the necessary strategic insights and detailed protocols for researchers to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and materials science.

References

-

Pipik, B., Ho, G. J., Williams, J. M., & Conlon, D. A. (2006). A Preferred Synthesis of 1,2,4‐Oxadiazoles. Synthetic Communications, 34(10), 1863-1870. [Link]

-

Casey, M. C., et al. (2004). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 6(7), 1017-1020. [Link]

-

Vasilev, A. A., et al. (2022). Cyclization of O–acylamidoximes into 1,2,4-oxadiazoles in KOH/DMSO medium. Chemistry of Heterocyclic Compounds, 58(1), 58-66. [Link]

-

Gomtsyan, A. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6265. [Link]

-

Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International, 41(5), 377-413. [Link]

-

Rybakov, A. S., et al. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Combinatorial Science, 18(9), 543-552. [Link]

-

Parker, M. H., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Tetrahedron Letters, 57(34), 3845-3848. [Link]

-

Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100813. [Link]

-

Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. [Link]

-

Lee, H. Y., & An, H. (2003). Rhodium-Catalyzed Conversion of Nitriles into N-Substituted Amides. Organic Syntheses, 80, 178. [Link]

-

Scientific Figure on ResearchGate. (n.d.). Amidoxime syntheses using hydroxylamine. [Link]

Sources

A Technical Guide to the Physicochemical Properties of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid. This compound is a heterocyclic molecule featuring a benzoic acid moiety linked to a 5-methyl-1,2,4-oxadiazole ring. While extensive experimental data for this specific isomer is limited in public-domain literature, this document synthesizes available information, presents predicted properties based on established computational models and structural analogues, and provides detailed, field-proven experimental protocols for empirical determination. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering the foundational knowledge and practical methodologies required for the synthesis, characterization, and rational application of this compound and its derivatives.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity. The compound this compound is comprised of a para-substituted benzene ring, which imparts rigidity and specific electronic properties. One substituent is a carboxylic acid group, rendering the molecule acidic and providing a key site for hydrogen bonding or salt formation. The other is the 5-methyl-1,2,4-oxadiazole heterocycle, a bioisostere for esters and amides that is often employed in medicinal chemistry to enhance metabolic stability and modulate binding interactions.[1]

Caption: Chemical structure of this compound.

Table 1: Molecular Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₃ | Calculated |

| Molecular Weight | 204.19 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not available | N/A |

Physicochemical Properties: A Comparative Analysis

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Comparative Value | Rationale & Context |

|---|---|---|

| Physical State | White to off-white solid | Expected for aromatic carboxylic acids of this molecular weight. |

| Melting Point | ~262 °C (Comparative) | A similar isomer has a reported melting point of 262 °C[2]. High melting points are typical for crystalline solids with potential for strong intermolecular hydrogen bonding via the carboxylic acid dimer motif. |

| Aqueous Solubility | Poor | The molecule's crystalline nature and significant nonpolar surface area (benzene and heterocycle) suggest low solubility in water. Solubility is expected to increase significantly at pH values above its pKa due to deprotonation to the more soluble carboxylate. |

| pKa | 3.5 - 4.5 (Predicted) | The primary acidic proton is on the carboxylic acid group. Its acidity is influenced by the electron-withdrawing nature of the attached aromatic and heterocyclic system, similar to benzoic acid (pKa ~4.2). |

| LogP (Octanol/Water) | 1.5 - 2.5 (Predicted) | The calculated LogP for the 1,3,4-isomer is 1.85[3]. This value indicates moderate lipophilicity, a key parameter in predicting drug absorption and membrane permeability. |

Synthesis and Characterization Workflow

The synthesis and subsequent characterization must follow a logical and self-validating workflow to ensure the material's identity, purity, and suitability for further research.

Plausible Synthetic Pathway

A common and effective route for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation and cyclization of an amidoxime with a carboxylic acid derivative.[1][4] The proposed pathway starts from commercially available 4-cyanobenzoic acid.

Caption: Proposed synthetic workflow for the target compound.

Causality in Synthesis: This two-step approach is advantageous because it utilizes readily available starting materials. The formation of the amidoxime from the nitrile is a robust and high-yielding reaction. The subsequent acylation followed by thermal cyclodehydration is a standard method for forming the 1,2,4-oxadiazole ring, often proceeding with high regioselectivity.[4]

Analytical Characterization Workflow

To ensure the integrity of the synthesized compound, a multi-step analytical workflow is essential. Each step provides orthogonal information, collectively confirming the final product's identity and purity.

Caption: Logical workflow for analytical characterization.

Detailed Experimental Protocols

The following protocols describe the standard operating procedures for determining the key physicochemical properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Rationale: DSC provides a highly accurate and reproducible melting point (Tₘ), and the peak shape gives a qualitative assessment of purity. A sharp endothermic peak signifies a pure, crystalline substance, whereas a broad peak suggests impurities or polymorphism.

-

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the dried compound into a Tzero aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a rate of 10 °C/min from 25 °C to 300 °C under a nitrogen purge (50 mL/min).

-

Data Analysis: The onset temperature of the main endothermic peak is recorded as the melting point. Integrate the peak to determine the heat of fusion (ΔHfus).

-

Aqueous Solubility Determination (Shake-Flask Method)

-

Rationale: This equilibrium-based method is the gold standard for determining thermodynamic solubility, a critical parameter for predicting bioavailability. The use of HPLC for quantification ensures high sensitivity and specificity.

-

Methodology:

-

Sample Preparation: Add an excess amount of the compound (e.g., 5 mg) to a vial containing a known volume of purified water (e.g., 1 mL).

-

Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The continued presence of undissolved solid must be visually confirmed.

-

Sample Processing: After equilibration, filter the suspension through a 0.22 µm PVDF syringe filter to remove undissolved solids.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase. Analyze the diluted sample by a validated HPLC-UV method against a calibration curve prepared from known concentrations of the compound.

-

Spectroscopic Characterization

-

Rationale: NMR is the most powerful technique for unambiguous structural elucidation in solution. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR confirms the carbon skeleton.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is necessary due to the compound's predicted poor solubility in less polar solvents like CDCl₃ and allows for the observation of the acidic proton.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. The broad singlet for the carboxylic acid proton is expected at a very high chemical shift (~13 ppm). Aromatic protons will appear as doublets in the ~8.0-8.2 ppm region. The methyl protons will be a sharp singlet around ~2.6 ppm.[5]

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Key expected signals include the carboxylic carbonyl (~167 ppm), the two oxadiazole carbons (~165-175 ppm), aromatic carbons (125-135 ppm), and the methyl carbon (~10-15 ppm).[2]

-

-

Rationale: HRMS provides an extremely accurate mass measurement, allowing for the unequivocal confirmation of the compound's elemental composition and molecular formula.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

-

Data Analysis: Determine the monoisotopic mass of the molecular ion ([M+H]⁺ or [M-H]⁻). The experimentally measured mass should be within 5 ppm of the theoretical calculated mass for C₁₀H₈N₂O₃.

-

Conclusion and Future Directions

This compound is a compound with significant potential in materials science and as a scaffold in drug discovery, owing to the robust chemical properties of its constituent moieties.[3] This guide has established its molecular identity, provided a reliable set of predicted physicochemical properties based on sound chemical principles and comparative data, and detailed the necessary workflows for its synthesis and empirical characterization.

The immediate future work for any researcher investigating this molecule should be the experimental validation of the properties outlined herein. The provided protocols offer a clear path to generating this crucial data. Subsequently, exploring its biological activities through in-vitro screening is a logical next step, given the wide-ranging pharmacological profiles of related oxadiazole derivatives.[6][7][8]

References

-

Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. Retrieved from [Link]

-

Singh, S., & Kumar, V. (2015). Synthesis and Characterization of Some Oxadiazole Derivatives. ResearchGate. Retrieved from [Link]

-

Selvakumar, K. (2017). Synthesis, Characterization and invitro Anti- inflammatory activity of 1, 3, 4-Oxadiazole derivatives. SlideShare. Retrieved from [Link]

-

Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. Retrieved from [Link]

-

Wolska, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and invitro Anti- inflammatory activity of 1, 3, 4-Oxadiazole derivatives | PDF [slideshare.net]

An In-depth Technical Guide to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While specific public data for this precise molecule is limited, this paper will extrapolate from established chemical principles and analogous structures to offer valuable insights into its synthesis, chemical characteristics, and potential as a pharmacologically active agent. We will also draw clear distinctions from its more commonly documented isomer, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.

Core Identifiers and Chemical Properties

Identifying a specific CAS Registry Number for this compound is challenging due to a lack of extensive documentation in public chemical databases. It is crucial to distinguish it from its isomer, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, which is assigned CAS Number 892502-28-2. The structural difference, specifically the arrangement of atoms in the oxadiazole ring, significantly influences the molecule's chemical and biological properties.

Based on its structure, we can predict the following identifiers and properties:

| Identifier/Property | Predicted Value |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.19 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Likely soluble in organic solvents like DMSO and DMF |

Synthesis of this compound: A Proposed Pathway

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry.[1][2] A common and reliable method involves the reaction of an amidoxime with an acylating agent, followed by cyclization. The following protocol outlines a plausible synthetic route for this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-cyanobenzamidoxime from 4-cyanobenzonitrile

-

Dissolve 4-cyanobenzonitrile (1 equivalent) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

-

Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to yield pure 4-cyanobenzamidoxime.

Step 2: Acylation and Cyclization to form this compound

-

Suspend 4-cyanobenzamidoxime (1 equivalent) in a suitable solvent such as pyridine or dioxane.

-

Add acetic anhydride (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material. This step facilitates both acylation and subsequent dehydrative cyclization.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and then acidify the filtrate to precipitate any dissolved product.

-

Combine the solids and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the final product, this compound.

The causality behind these steps lies in the nucleophilic attack of the amidoxime nitrogen on the carbonyl carbon of acetic anhydride, forming an O-acyl intermediate which then undergoes thermally induced cyclization and dehydration to form the stable 1,2,4-oxadiazole ring.

Caption: Proposed synthetic pathway for this compound.

The 1,2,4-Oxadiazole Scaffold in Drug Discovery

The 1,2,4-oxadiazole ring is considered a "privileged" scaffold in medicinal chemistry.[1][3] This is due to its favorable physicochemical properties, including metabolic stability and its ability to act as a bioisostere for ester and amide groups.[4] These characteristics make it an attractive component in the design of novel therapeutic agents.

Potential Therapeutic Applications

Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of biological activities, including:

-

Anticancer Agents: Many 1,2,4-oxadiazole-containing compounds have shown potent antiproliferative activity against various cancer cell lines.[1][2]

-

Anti-inflammatory Agents: The scaffold has been incorporated into molecules targeting inflammatory pathways.

-

Antimicrobial and Antiviral Agents: Its presence can confer activity against various pathogens.[3]

The benzoic acid moiety of the target compound provides a crucial functional handle for further chemical modification. This allows for the creation of libraries of related compounds to explore structure-activity relationships (SAR). The carboxylic acid can be readily converted to amides, esters, or other functional groups to modulate properties like solubility, cell permeability, and target binding affinity.

A notable example of a drug containing a 1,2,4-oxadiazole ring is Ataluren (Translarna™), which is used to treat Duchenne muscular dystrophy resulting from a nonsense mutation.[5] While structurally different, Ataluren demonstrates the clinical success of this heterocyclic system.

Caption: Logical workflow for the development of 1,2,4-oxadiazole-based therapeutics.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule for drug discovery and development. Its synthesis is achievable through established chemical methodologies. The combination of the metabolically robust 1,2,4-oxadiazole core and the versatile benzoic acid functional group makes it an excellent starting point for the design of novel therapeutics. Further research is warranted to synthesize and screen this compound and its derivatives against a variety of biological targets to unlock its full therapeutic potential.

References

- BenchChem. (n.d.). Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.

-

Biernacki, K., Daśko, M., Wróblewska, A., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 13(6), 111. [Link]

-

PubChem. (n.d.). 4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid. Retrieved from [Link]

-

Biernacki, K., Daśko, M., Wróblewska, A., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. Retrieved from [Link]

- BenchChem. (n.d.). Synthesis and Characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: A Technical Guide.

-

PubChem. (n.d.). 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

Patel, R., & Singh, R. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]

-

LookChem. (n.d.). Cas 892502-28-2, 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)BENZOIC ACID. Retrieved from [Link]

-

Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145. [Link]

-

PubChem. (n.d.). 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzeneboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

-

Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]

-

Chemsigma. (n.d.). 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)BENZOIC ACID [892502-28-2]. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 2-(((4-(4-hydroxy-4-methylpentyl)-3-cyclohexen-1-yl)methylene)amino)-, methyl ester. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. CAS 775304-57-9: Ataluren | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Biological Activity Screening of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Introduction: Unveiling the Potential of a Privileged Scaffold

The compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid belongs to a class of heterocyclic compounds, the 1,2,4-oxadiazoles, that have garnered significant attention in medicinal chemistry. The 1,2,4-oxadiazole ring is considered a "privileged scaffold" due to its presence in a multitude of biologically active molecules.[1][2][3] This five-membered heterocycle is often employed as a bioisosteric replacement for ester and amide functionalities, a strategy to enhance metabolic stability and improve pharmacokinetic profiles.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][4]

The subject of this guide, this compound, combines this versatile oxadiazole core with a benzoic acid moiety. The benzoic acid portion provides a key interaction point, often acting as a hydrogen bond donor and acceptor, which can facilitate binding to the active sites of enzymes or receptors.[5][6] The strategic placement of substituents on the phenyl ring significantly influences the molecule's electronic, lipophilic, and steric characteristics, thereby dictating its biological effects.[5]

Given the well-documented and diverse biological activities of the 1,2,4-oxadiazole class, a systematic and multi-tiered screening approach is warranted to elucidate the full therapeutic potential of this compound. This guide presents a comprehensive strategy for its biological evaluation, encompassing primary screening across key therapeutic areas, followed by more focused secondary and mechanistic assays. The proposed workflows are designed to be robust, reproducible, and to provide a clear rationale for each experimental choice.

Chemical Synthesis and Feasibility

Before embarking on a comprehensive biological screening campaign, it is crucial to establish a reliable synthetic route for this compound. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature. A common and efficient method involves the reaction of an amidoxime with a carboxylic acid or its derivative.[1] For the synthesis of the title compound, a plausible route would involve the reaction of 4-cyanobenzoic acid with hydroxylamine to form the corresponding amidoxime, followed by cyclization with acetic anhydride or a related acetylating agent. An alternative approach involves the catalytic oxidation of the corresponding tolyl-substituted oxadiazole.[7] The accessibility of starting materials and the relatively straightforward nature of these synthetic transformations make this compound a chemically tractable molecule for further investigation and potential derivatization.

A Multi-Tiered Strategy for Biological Activity Screening

A hierarchical screening approach is proposed to efficiently and comprehensively evaluate the biological activities of this compound. This strategy begins with broad, high-throughput primary screens to identify potential areas of activity, followed by more specific secondary assays to confirm and characterize these activities. Finally, mechanistic studies will be employed to elucidate the molecular targets and pathways involved.

Caption: A multi-tiered screening workflow for this compound.

Part 1: Primary Screening - Casting a Wide Net

The initial phase of screening will focus on three key areas where 1,2,4-oxadiazole derivatives have shown significant promise: oncology, inflammation, and infectious diseases.

Anticancer Activity Screening

Given that numerous 1,2,4-oxadiazole derivatives exhibit potent anticancer activity, a primary screen against a panel of human cancer cell lines is a logical starting point.[1][4]

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8]

-

Cell Lines: A representative panel of human cancer cell lines should be used, for example:

-

MCF-7 (Breast cancer)

-

A549 (Lung cancer)

-

DU-145 (Prostate cancer)[4]

-

HT-29 (Colon cancer)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, should be determined by plotting a dose-response curve.

Table 1: Hypothetical Anticancer Screening Data

| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | 5.2 | 0.8 |

| A549 | 12.8 | 1.1 |

| DU-145 | 8.5 | 1.5 |

| HT-29 | > 100 | 2.3 |

Anti-inflammatory Activity Screening

Many 1,2,4-oxadiazole derivatives have demonstrated anti-inflammatory properties.[1][2] A primary screen to assess the anti-inflammatory potential of the title compound can be conducted using in vitro assays that measure key inflammatory mediators.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a widely used model to screen for anti-inflammatory activity.[9] Inhibition of nitric oxide (NO) production, a key inflammatory mediator, is a common endpoint.

-

Cell Line: RAW 264.7 murine macrophages.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, a positive control (e.g., dexamethasone), and an LPS-only control.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control. Determine the IC50 value for NO inhibition. A parallel cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition of NO is not due to cytotoxicity.

Antimicrobial Activity Screening

The 1,2,4-oxadiazole scaffold is also present in compounds with antimicrobial activity.[4] A primary screen against a panel of pathogenic bacteria and fungi is therefore recommended.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

-

Microbial Strains:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungi: Candida albicans, Aspergillus niger

-

-

Procedure:

-

Prepare a standardized inoculum of each microbial strain.

-

Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with the microbial suspension. Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi), a negative control (no compound), and a sterility control (no microbes).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

-

Data Analysis: The MIC value is determined by visual inspection or by measuring the optical density at 600 nm.

Part 2: Secondary Screening and Mechanistic Elucidation

Positive "hits" from the primary screens will be advanced to secondary assays to confirm their activity and to begin to understand their mechanism of action.

For Anticancer Hits: Cell Cycle and Apoptosis Analysis

If this compound demonstrates significant cytotoxicity in the primary screen, further investigation into its effect on the cell cycle and its ability to induce apoptosis is warranted.

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Procedure for Cell Cycle Analysis:

-

Treat the cancer cell line of interest with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Procedure for Apoptosis Analysis (Annexin V/PI Staining):

-

Treat cells as described above.

-

Stain the cells with Annexin V-FITC and PI.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Caption: Workflow for cell cycle and apoptosis analysis.

For Anti-inflammatory Hits: Enzyme Inhibition Assays

Should the compound show promising anti-inflammatory activity, investigating its effect on key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) would be a logical next step.[12]

Experimental Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays

Commercially available enzyme inhibition assay kits can be used for this purpose.

-

Procedure:

-

The assay typically involves the incubation of the respective enzyme (COX-1, COX-2, or 5-LOX) with its substrate (e.g., arachidonic acid) in the presence of various concentrations of the test compound.

-

The product of the enzymatic reaction is then quantified, often through a colorimetric or fluorometric method.

-

The percentage of enzyme inhibition is calculated relative to a control without the inhibitor.

-

IC50 values are determined from the dose-response curves.

-

Table 2: Hypothetical Enzyme Inhibition Data

| Enzyme | Compound IC50 (µM) | Celecoxib IC50 (µM) |

| COX-1 | 25.3 | 15.2 |

| COX-2 | 2.1 | 0.04 |

| 5-LOX | > 100 | N/A |

For Antimicrobial Hits: Further Characterization

For compounds with significant antimicrobial activity, it is important to determine if they are bacteriostatic (inhibit growth) or bactericidal (kill bacteria) and to assess their effect on biofilm formation.

Experimental Protocol: Minimum Bactericidal Concentration (MBC) and Biofilm Inhibition Assay

-

MBC Determination:

-

Following the MIC determination, an aliquot from the wells showing no visible growth is plated onto agar plates without the compound.

-

The plates are incubated for 24 hours.

-

The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

-

-

Biofilm Inhibition Assay:

-

Grow bacteria in a 96-well plate in the presence of sub-MIC concentrations of the compound.

-

After incubation, wash the wells to remove non-adherent bacteria.

-

Stain the remaining biofilm with a dye such as crystal violet.

-

Solubilize the dye and measure the absorbance to quantify the biofilm.

-

Conclusion and Future Directions

This technical guide outlines a comprehensive and logically structured approach to the biological activity screening of this compound. By employing a tiered strategy, researchers can efficiently identify and characterize the therapeutic potential of this promising molecule. The proposed assays are well-established, robust, and provide a solid foundation for further preclinical development.

Positive findings in any of these screening cascades would warrant more in-depth mechanistic studies, such as target deconvolution, in vivo efficacy studies in relevant animal models, and absorption, distribution, metabolism, and excretion (ADME) profiling. The versatility of the 1,2,4-oxadiazole scaffold suggests that this compound is a valuable candidate for a thorough biological investigation that could lead to the discovery of novel therapeutic agents.

References

- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.

- In Vitro Assays for Screening Small Molecules. PubMed.

- Biological activity of oxadiazole and thiadiazole deriv

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors.

- A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI.

- 1,2,4-oxadiazole nucleus with versatile biological applications.

- Application Notes and Protocols for High-Throughput Screening in Antibacterial Drug Discovery. Benchchem.

- Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Plant-Derived Compounds such as Melilotigenin. Benchchem.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- Bioassays for anticancer activities. Semantic Scholar.

- In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. PubMed.

- Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing SL.

- Synthesis and Characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: A Technical Guide. Benchchem.

- Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid. Benchchem.

- SOP for Microbial Screening for Antimicrobial Compounds. Benchchem.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm

- Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed.

- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.

- A Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid in Drug Discovery. Benchchem.

- Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv

- The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.

- Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.

- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

- Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.

- Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 9. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mjpms.in [mjpms.in]

- 12. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: A Predictive and Methodological Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, impacting everything from formulation design to in vivo bioavailability. This technical guide provides a comprehensive analysis of the anticipated solubility characteristics of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is not widely published, this paper establishes a robust theoretical framework to predict its behavior based on its molecular structure. Furthermore, it provides detailed, field-proven experimental protocols for accurately determining its equilibrium solubility, enabling researchers to generate reliable data for drug development programs.

Introduction: The Critical Role of Solubility

In modern drug discovery, the mantra "a drug must be in solution to be absorbed" remains a fundamental truth. Poor solubility is a leading cause of costly failures in the development pipeline, leading to suboptimal drug exposure, variable efficacy, and significant formulation challenges.[1] this compound, a compound featuring a union of aromatic, acidic, and heterocyclic moieties, presents a nuanced solubility profile that demands careful characterization. The 1,2,4-oxadiazole ring is a common feature in medicinal chemistry, often used as a bioisostere for ester and amide groups.[2] Understanding the solubility of this specific scaffold is paramount for its advancement as a potential therapeutic candidate.

This guide will deconstruct the molecular features of the target compound to predict its solubility, provide a gold-standard experimental methodology for its precise measurement, and offer practical insights into overcoming common solubility challenges.

Theoretical Framework: Predicting Solubility from Structure

The solubility of a compound is governed by the energetic balance between the strength of the interactions in its crystal lattice (lattice energy) and the strength of the interactions formed between the solute and the solvent (solvation energy).[3][4][5] For dissolution to occur, the energy released upon solvation must be sufficient to overcome the energy required to break apart the crystal lattice.[4][5]

The "Like Dissolves Like" Principle

The most fundamental concept in predicting solubility is that substances with similar intermolecular forces and polarity tend to be miscible.[6][7][8][9][10][11] We can analyze the structure of this compound to understand its inherent polarity.

-

Polar Features: The molecule possesses a carboxylic acid (-COOH) group , which is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The 1,2,4-oxadiazole ring contains nitrogen and oxygen atoms, contributing to the molecule's polarity through dipole-dipole interactions and serving as hydrogen bond acceptors.[12]

-

Nonpolar Features: The benzene ring and the methyl (-CH3) group are nonpolar and will primarily engage in weaker van der Waals (London dispersion) forces.[13][14]

This dual nature suggests that the compound will exhibit its highest solubility in polar aprotic solvents that can effectively solvate both the polar and nonpolar regions.[12]

The Influence of Intermolecular Forces

The specific interactions between the solute and solvent molecules dictate the extent of dissolution.[9][13][14][15]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can hydrogen bond with the carboxylic acid and oxadiazole ring. However, the nonpolar benzene ring can disrupt the solvent's hydrogen-bonding network, potentially limiting solubility, especially in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent hydrogen bond acceptors and possess strong dipoles, allowing them to interact favorably with the polar groups of the molecule without the competing self-association seen in protic solvents.[12] Solvents like DMSO and DMF are often highly effective for such compounds.[12]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups, and therefore, the solubility of the compound is expected to be very low.[11]

Impact of pH on Solubility

The presence of the carboxylic acid group, a weak acid, makes the solubility of this compound highly dependent on pH.[16]

-

At a pH below its acid dissociation constant (pKa), the carboxylic acid will be predominantly in its neutral, protonated form (-COOH).

-

At a pH above its pKa, it will deprotonate to form the carboxylate anion (-COO⁻), which is significantly more polar and water-soluble.[16][17][18]

This relationship, described by the Henderson-Hasselbalch equation, is a critical tool that can be leveraged to enhance aqueous solubility for formulation.[16] As the pH of an aqueous solution increases, the solubility of this weakly acidic compound is expected to increase dramatically.[19][20]

Experimental Determination of Equilibrium Solubility

To move from prediction to practice, a robust and reproducible method is required. The "gold standard" for determining the thermodynamic equilibrium solubility is the Shake-Flask Method .[21][22] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug, providing the most accurate and reliable solubility value.[23]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed as a self-validating system, ensuring that true thermodynamic equilibrium is achieved.

Materials & Equipment:

-

This compound (solid, high purity)

-

Selected solvents (e.g., pH 1.2 buffer, pH 6.8 buffer, Water, Ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (e.g., set to 25°C or 37°C)

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated analytical balance and pH meter

Step-by-Step Methodology:

-

Preparation:

-

Rationale: To ensure an excess of solid material is present, guaranteeing that the resulting solution is saturated.

-

Action: Add an excess amount of the solid compound (e.g., 2-5 mg) to a pre-weighed glass vial. The exact amount should be more than what is expected to dissolve. Record the weight accurately.

-

-

Solvent Addition:

-

Rationale: A precise volume of solvent is required for accurate concentration calculations.

-

Action: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

-

Equilibration:

-

Rationale: This is the most critical step. The system must be agitated for a sufficient duration to allow the dissolution process to reach a thermodynamic equilibrium. Short incubation times may only yield kinetic solubility, which is often higher and less reproducible. An incubation time of 48-72 hours is typically sufficient for most compounds.[24]

-

Action: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[25] Agitate for 48-72 hours.

-

-

Phase Separation:

-

Rationale: It is crucial to completely separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by temperature changes).

-

Action: Remove the vials from the shaker. Allow them to sit for a short period to let larger particles settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid.

-

-

Sample Collection and Analysis:

-

Rationale: The supernatant must be carefully sampled and diluted for analysis. Filtration removes any remaining fine particles that could falsely elevate the measured concentration.

-

Action: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. Dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. Analyze the sample concentration using a validated HPLC method.

-

-

Data Analysis:

-

Rationale: The final solubility is calculated from the measured concentration, accounting for any dilution factors.

-

Action: Quantify the concentration against a standard curve of the compound. Calculate the solubility in mg/mL or molarity. It is recommended to perform at least three replicate determinations for each solvent.[25]

-

High-Throughput Alternatives

In early drug discovery, where speed is essential, high-throughput solubility assays are often employed.[26] These methods, such as miniaturized shake-flask assays or those based on nephelometry (light scattering), can screen many compounds quickly.[27][28] However, they typically measure kinetic solubility, which can sometimes overestimate the true thermodynamic solubility.[26] It is crucial to confirm the solubility of lead candidates using the definitive shake-flask method.

Predicted Solubility Data and Interpretation

While experimental data must be generated, we can construct a predictive solubility table based on the theoretical principles discussed. This serves as a hypothesis for experimental verification.

| Solvent | Solvent Class | Polarity Index (Approx.) | Predicted Solubility | Rationale for Prediction |

| Hexane | Nonpolar | 0.1 | Very Low (<0.01 mg/mL) | Lacks polar groups to interact with the solute's functional groups. |

| Toluene | Nonpolar (Aromatic) | 2.4 | Low | Can engage in π-stacking with the benzene ring, but poor interaction with polar groups. |

| Ethanol | Polar Protic | 5.2 | Moderate | Can hydrogen bond, but the nonpolar regions may limit high solubility. Similar to benzoic acid's behavior.[29][30] |

| Acetonitrile | Polar Aprotic | 5.8 | Moderate to High | Strong dipole and H-bond acceptor, effective at solvating the molecule. |

| DMSO | Polar Aprotic | 7.2 | High | Excellent H-bond acceptor and highly polar, known to be a powerful solvent for such structures.[12] |

| Water (pH 7.4) | Polar Protic | 10.2 | pH-Dependent | At neutral pH, the carboxylic acid is partially ionized, leading to moderate aqueous solubility. |

| 0.1 M HCl (pH 1.2) | Polar Protic (Aqueous) | 10.2 | Low | The carboxylic acid is fully protonated (neutral), minimizing water solubility.[17][18] |

| PBS (pH 7.4) | Polar Protic (Aqueous) | 10.2 | Moderate | The carboxylic acid is mostly deprotonated, significantly increasing solubility compared to acidic pH. |

Visualizing Workflows and Relationships

To clarify the complex interplay of factors and the experimental process, the following diagrams are provided.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. researchgate.net [researchgate.net]

- 3. Lattice Energy [chemed.chem.purdue.edu]

- 4. Lattice energy: Definition, Importance and Factors affecting. [allen.in]

- 5. quora.com [quora.com]

- 6. fountainmagazine.com [fountainmagazine.com]

- 7. quora.com [quora.com]

- 8. homework.study.com [homework.study.com]

- 9. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. Khan Academy [khanacademy.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. njit.edu [njit.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. derangedphysiology.com [derangedphysiology.com]

- 18. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 19. scielo.br [scielo.br]

- 20. ajdhs.com [ajdhs.com]

- 21. scispace.com [scispace.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 24. researchgate.net [researchgate.net]

- 25. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 26. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. solvescientific.com.au [solvescientific.com.au]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Introduction

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid is a bifunctional organic molecule that incorporates a rigid, electron-deficient 1,2,4-oxadiazole heterocycle linked to a benzoic acid moiety. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The oxadiazole ring often serves as a bioisostere for ester or amide groups, enhancing metabolic stability and modulating physicochemical properties, while the benzoic acid provides a key interaction point for biological targets.[1] Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose.

This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for this compound. Rather than merely presenting data, we will delve into the rationale behind the predicted chemical shifts, multiplicities, and coupling constants, grounding our analysis in fundamental principles and data from analogous structures. This document is intended to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of this important molecular scaffold.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectra, we must first analyze the molecule's structure to identify all chemically non-equivalent proton and carbon atoms. The molecule possesses a plane of symmetry through the C1-C4 axis of the benzene ring and the attached substituents.

-

Proton Environments (¹H NMR): We anticipate four distinct proton signals:

-

The acidic proton of the carboxylic acid (-COOH).

-

The two aromatic protons ortho to the carboxylic acid group (H-2, H-6).

-

The two aromatic protons meta to the carboxylic acid group (H-3, H-5).

-

The three protons of the methyl group (-CH₃).

-

-

Carbon Environments (¹³C NMR): We anticipate eight distinct carbon signals, as the symmetry renders C-2/C-6 and C-3/C-5 equivalent:

-

The carbonyl carbon of the carboxylic acid (-C OOH).

-

The ipso-carbon attached to the carboxylic acid (C-1).

-

The two aromatic carbons ortho to the carboxylic acid (C-2, C-6).

-

The two aromatic carbons meta to the carboxylic acid (C-3, C-5).

-

The ipso-carbon attached to the oxadiazole ring (C-4).

-

The C3 carbon of the oxadiazole ring (C-3').

-

The C5 carbon of the oxadiazole ring (C-5').

-

The methyl carbon (-C H₃).

-

Below is a diagram illustrating the molecular structure with atom numbering used for spectral assignment.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a well-defined experimental protocol. The following procedure is recommended for the characterization of this compound and similar small molecules.

1. Sample Preparation:

-

Weigh approximately 10-15 mg of the dried, purified compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is the solvent of choice for several reasons. Its high polarity ensures the solubility of the carboxylic acid. Crucially, it is an aprotic solvent that forms hydrogen bonds with the acidic proton, slowing its exchange rate and allowing its sharp observation in the ¹H NMR spectrum, typically at a very downfield chemical shift.[2] In contrast, using protic solvents like D₂O or CD₃OD would lead to H/D exchange, causing the carboxylic acid proton signal to broaden or disappear entirely.[3]

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument. Higher fields provide better signal dispersion, which is critical for resolving the aromatic region.

-

Parameters:

- Pulse Program: Standard single-pulse (zg30).

- Spectral Width: 0-16 ppm.

- Acquisition Time: ~3-4 seconds.

- Relaxation Delay (d1): 2 seconds. A sufficient delay ensures complete relaxation of protons for accurate integration.

- Number of Scans: 16-32 scans, adjusted to achieve a signal-to-noise ratio >100:1 for the smallest signal.

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H instrument) or higher.

-

Parameters:

- Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

- Spectral Width: 0-200 ppm. This range comfortably covers all expected carbon environments, from the aliphatic methyl to the carbonyl and heterocyclic carbons.[4]

- Relaxation Delay (d1): 2-5 seconds. Quaternary carbons (like C-1, C-4, C-3', C-5', and -COOH) have longer relaxation times, so a longer delay is necessary for their quantitative observation.

- Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low (~1.1%).

4. Data Processing:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections.

-

Reference the spectra. For DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm for ¹H NMR and δ ~39.52 ppm for ¹³C NMR.

Sources

A Guide to the Crystallographic Analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: From Synthesis to Supramolecular Architecture

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the synthetic pathway, methods for obtaining high-quality single crystals, and the subsequent crystallographic analysis. A thorough examination of the intermolecular interactions and supramolecular assembly is presented, underscoring the importance of crystal structure analysis in understanding and predicting the solid-state properties of pharmacologically relevant molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to apply crystallographic techniques to their work.

Introduction: The Significance of Structural Insight in Drug Design

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and physical properties. In the realm of drug discovery, a precise understanding of a compound's crystal structure is a cornerstone of rational drug design.[1][2][3] Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the atomic and molecular structure of crystalline materials, providing precise information on bond lengths, bond angles, and conformational details.[4][5] This atomic-level insight is crucial for understanding how a potential drug molecule might interact with its biological target.[1][6]

The subject of this guide, this compound, incorporates the 1,2,4-oxadiazole moiety, a heterocyclic ring system recognized for its diverse pharmacological activities.[7] The presence of both a hydrogen-bond donor (the carboxylic acid group) and multiple hydrogen-bond acceptors (the nitrogen and oxygen atoms of the oxadiazole ring and the carbonyl oxygen) suggests a rich potential for varied intermolecular interactions, which in turn dictate the crystal packing and, consequently, the material's physicochemical properties such as solubility and stability.

This guide will therefore not only outline the procedural aspects of crystal structure determination but also delve into the critical analysis of the non-covalent interactions that govern the supramolecular architecture of the title compound.

Synthesis and Crystal Growth of this compound

A logical and efficient synthesis is paramount for obtaining a pure sample for crystallization. A plausible synthetic route to this compound involves a multi-step process, which has been adapted from established methods for the synthesis of similar 1,2,4-oxadiazole-containing benzoic acids.[8]

Synthetic Protocol

A suggested synthetic pathway is the selective oxidation of the corresponding methyl-substituted precursor, 3-(4-methylphenyl)-5-methyl-1,2,4-oxadiazole. This approach offers high yields and avoids some of the harsher reagents of other methods.[8]

Step-by-step Protocol:

-

Preparation of the Catalyst: A catalytic system based on cobalt acetate and sodium bromide is prepared in acetic acid.

-

Oxidation Reaction: 3-(4-methylphenyl)-5-methyl-1,2,4-oxadiazole is added to the catalytic solution. The mixture is heated to approximately 95°C and stirred vigorously under an atmosphere of air (or oxygen) for several hours.

-

Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Single Crystal Growth

The successful growth of high-quality single crystals is often the most challenging step in a crystallographic analysis. For a compound like this compound, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature in a dust-free environment.

-

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the next step is to determine its three-dimensional structure using X-ray diffraction.

Data Collection

The crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer.[9] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.

| Parameter | Typical Value/Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo Kα is generally suitable for small organic molecules. Cu Kα may be used for smaller unit cells or to enhance anomalous scattering. |

| Temperature | 100 K | Low temperature reduces thermal motion of atoms, leading to better diffraction data and more precise structural parameters. |

| Detector | CCD or CMOS area detector | These detectors allow for rapid and efficient collection of diffraction data. |

| Data Collection Strategy | A series of ω and φ scans | This ensures that a complete and redundant dataset is collected, covering all unique reflections. |

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of reflection intensities. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data.

Results and Discussion: Unraveling the Supramolecular Architecture

While a specific crystal structure for the title compound is not yet publicly available, we can hypothesize the key structural features and intermolecular interactions based on its molecular structure and the principles of crystal engineering.

Molecular Conformation

The analysis would first reveal the conformation of the molecule, including the planarity of the aromatic and heterocyclic rings and the torsion angle between them. This conformation is a result of the balance between intramolecular steric effects and the electronic effects of the substituents.

Intermolecular Interactions